1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8491048
InChI: InChI=1S/C17H16BrClN2O/c18-16-7-2-1-6-15(16)17(22)21-10-8-20(9-11-21)14-5-3-4-13(19)12-14/h1-7,12H,8-11H2
SMILES:
Molecular Formula: C17H16BrClN2O
Molecular Weight: 379.7 g/mol

1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine

CAS No.:

Cat. No.: VC8491048

Molecular Formula: C17H16BrClN2O

Molecular Weight: 379.7 g/mol

* For research use only. Not for human or veterinary use.

1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine -

Specification

Molecular Formula C17H16BrClN2O
Molecular Weight 379.7 g/mol
IUPAC Name (2-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H16BrClN2O/c18-16-7-2-1-6-15(16)17(22)21-10-8-20(9-11-21)14-5-3-4-13(19)12-14/h1-7,12H,8-11H2
Standard InChI Key ADPYVLLVGSEUGB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Bromobenzoyl)-4-(3-chlorophenyl)piperazine features a piperazine core substituted at the 1-position with a 2-bromobenzoyl group and at the 4-position with a 3-chlorophenyl ring. The benzoyl moiety introduces electron-withdrawing effects due to the bromine atom at the ortho position, while the 3-chlorophenyl group contributes additional halogen-driven hydrophobicity and steric bulk. This combination likely influences the compound’s solubility, reactivity, and intermolecular interactions .

Molecular Formula and Weight

The molecular formula is C₁₇H₁₅BrClN₂O, derived as follows:

  • Piperazine core: C₄H₁₀N₂

  • 2-Bromobenzoyl group: C₇H₄BrO

  • 3-Chlorophenyl group: C₆H₄Cl

The theoretical molecular weight is approximately 378.67 g/mol, though experimental validation is required for precision .

Estimated Physicochemical Parameters

PropertyEstimated ValueBasis of Estimation
Density1.4–1.6 g/cm³Analogous piperazines
Boiling Point400–410°CBrominated aromatics
LogP (Octanol-Water)3.8–4.2Halogen substituent effects
Vapor Pressure<0.1 mmHg at 25°CHigh molecular weight

These estimates suggest limited aqueous solubility and a propensity for lipid membrane penetration, which may influence bioavailability .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine likely follows a two-step protocol:

  • Preparation of 4-(3-Chlorophenyl)Piperazine:

    • Achieved via nucleophilic aromatic substitution of chlorobenzene derivatives with piperazine .

  • Acylation with 2-Bromobenzoyl Chloride:

    • Reacting 4-(3-chlorophenyl)piperazine with 2-bromobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .

Optimized Reaction Conditions

A representative procedure, adapted from similar piperazine acylations , involves:

  • Molar Ratio: 1:1.2 (piperazine derivative to acyl chloride) to minimize diacylation.

  • Temperature: 0–5°C initially, followed by gradual warming to room temperature.

  • Workup: Sequential washes with dilute HCl (to remove unreacted amine) and NaHCO₃ (to neutralize excess acyl chloride).

Characterization Data

While specific spectral data for this compound are unavailable, key analytical expectations include:

  • ¹H NMR:

    • Piperazine protons: δ 2.5–3.5 ppm (multiplet, 8H).

    • Aromatic protons: δ 7.2–8.1 ppm (complex splitting from bromo and chloro substituents).

  • IR Spectroscopy:

    • C=O stretch: ~1680 cm⁻¹.

    • C-Br/C-Cl stretches: 550–650 cm⁻¹ .

Pharmacological and Biological Activities

Central Nervous System (CNS) Applications

Piperazines with halogenated benzoyl groups often exhibit affinity for dopamine and serotonin receptors. The 3-chlorophenyl moiety may enhance σ-receptor binding, as seen in related antipsychotic agents . Computational modeling predicts moderate blood-brain barrier penetration (LogBB ≈ 0.3) due to balanced lipophilicity and molecular weight .

Antimicrobial Properties

Chlorine and bromine substituents are associated with broad-spectrum antimicrobial activity. Piperazine derivatives with similar halogenation patterns showed MIC values of 4–32 µg/mL against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition .

Future Directions and Research Opportunities

Structure-Activity Relationship (SAR) Studies

Systematic modification of the benzoyl and phenyl substituents could optimize target selectivity. For example:

  • Replacing bromine with fluorine to modulate electron effects.

  • Introducing methoxy groups to enhance solubility.

Computational Drug Design

Molecular docking studies against dopamine D₂ and serotonin 5-HT₂A receptors may identify potential neurological applications. QSAR models could predict metabolic stability and cytochrome P450 interactions .

Green Chemistry Approaches

Developing solvent-free acylations or biocatalytic methods using lipases could reduce the environmental footprint of synthesis .

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